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2,4,8-Trichloropyrimido[5,4-d]pyrimidine

Cat. No.: B3021646
CAS No.: 77776-68-2
M. Wt: 235.5 g/mol
InChI Key: AQHKGPWUIOAPHJ-UHFFFAOYSA-N
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Description

Significance of the Pyrimido[5,4-d]pyrimidine (B1612823) Heterocyclic Scaffold in Organic Synthesis

The pyrimido[5,4-d]pyrimidine scaffold is a fused heterocyclic system that is isosteric to purine (B94841), a fundamental component of nucleic acids. This structural resemblance allows derivatives of this scaffold to act as purine mimetics, interacting with biological systems and enzymes that recognize purines. rsc.org In organic synthesis, this core structure is a building block for creating novel compounds with diverse pharmacological properties. researchgate.netnih.gov

The versatility of the pyrimido[5,4-d]pyrimidine nucleus has been harnessed to generate compounds with a wide spectrum of biological activities. Research has demonstrated its potential in developing agents that are:

Antitrypanosomal and Antileishmanial nih.govacs.orgnih.gov

Anticancer and Antitumor nih.govnih.govnih.gov

Antiviral and Antimicrobial researchgate.netnih.gov

Anti-inflammatory nih.gov

Enzyme inhibitors, particularly of tyrosine kinases nih.govnih.govwipo.int

This broad range of activities underscores the scaffold's importance as a "privileged structure" in medicinal chemistry, facilitating the development of new therapeutic agents. researchgate.netnih.gov

Historical Development of Halogenated Pyrimido[5,4-d]pyrimidine Chemistry

The progression of pyrimido[5,4-d]pyrimidine chemistry is marked by the development of its halogenated derivatives, particularly the tetrachlorinated version, which serves as a key starting material. A significant advancement was the establishment of synthetic routes to 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), often prepared by the chlorination of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (B1293633) using reagents like phosphorus pentachloride (PCl₅). google.com

A pivotal aspect of the historical development was the investigation into the differential reactivity of the chlorine atoms on the scaffold. Researchers discovered that the chlorine atoms at the C-4 and C-8 positions are more susceptible to nucleophilic substitution than those at the C-2 and C-6 positions. rsc.orgresearchgate.net This regioselectivity allows for controlled, stepwise reactions where different nucleophiles can be introduced sequentially. This breakthrough enabled the rational synthesis of a vast library of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines with precisely defined substitution patterns, such as abab, abac, or abcd, where a, b, c, and d represent different nucleophiles. rsc.org This controlled conversion is a cornerstone of modern research utilizing this scaffold.

Academic Research Focus on 2,4,8-Trichloropyrimido[5,4-d]pyrimidine

While 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine is a common starting material, this compound represents a key intermediate in the stepwise synthesis of more complex derivatives. bldpharm.com Academic research often focuses on the selective substitution of the chlorine atoms on the polychlorinated scaffold to build molecular diversity.

The primary research application of these chlorinated intermediates is in nucleophilic substitution reactions. By reacting the trichloro- or tetrachloro-scaffold with various nucleophiles (e.g., amines, amino alcohols, azides), scientists can systematically replace the chlorine atoms with desired functional groups. rsc.orgresearchgate.netrsc.org This approach is fundamental to creating novel compounds for specific applications, including:

Medicinal Chemistry: Synthesizing potential inhibitors of enzymes like cyclin-dependent kinases (CDKs) or developing agents against neglected tropical diseases. rsc.orgacs.org

Materials Science: Creating novel energetic materials, such as 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, through the substitution of chlorine with azide (B81097) groups. rsc.org

The research, therefore, centers on leveraging the reactivity of the C-Cl bonds to construct a portfolio of unique molecules for further investigation.

Overview of Research Methodologies and Theoretical Frameworks

The study of this compound and its parent compounds employs a combination of synthetic, analytical, and computational methods.

Synthetic and Analytical Methodologies: The cornerstone of research in this area is the sequential nucleophilic substitution of polychlorinated precursors. rsc.orgresearchgate.net Precise control of reaction conditions such as temperature, solvent, and reagent concentration is critical to achieve the desired substitution pattern. rsc.org Once synthesized, the resulting compounds are rigorously characterized using a suite of standard analytical techniques.

MethodologyPurpose
Synthesis
Sequential Nucleophilic SubstitutionTo selectively replace chlorine atoms with various functional groups in a controlled manner. rsc.orgresearchgate.net
Multi-component ReactionsTo efficiently construct complex pyrimidopyrimidine derivatives in a single step. researchgate.net
Characterization
NMR Spectroscopy (¹H, ¹³C)To determine the chemical structure and connectivity of atoms. researchgate.netmdpi.com
Mass Spectrometry (MS)To confirm the molecular weight and elemental composition. researchgate.netmdpi.com
Infrared (IR) SpectroscopyTo identify the presence of specific functional groups. researchgate.net
Single-Crystal X-ray AnalysisTo provide unambiguous determination of the three-dimensional molecular structure, especially for resolving regioisomers. rsc.orgrsc.org

Theoretical and Biological Frameworks: Alongside synthesis, theoretical and biological frameworks are essential for guiding the design and evaluation of new compounds.

FrameworkApplication
Biological Evaluation
In Vitro AssaysTo screen compounds for activity against biological targets like enzymes, cancer cells, or parasites. nih.govnih.gov
Cytotoxicity ScreeningTo assess the selectivity of compounds by measuring their toxicity to normal human cells. nih.govacs.org
Theoretical Modeling
Structure-Activity Relationship (SAR)To understand how modifications to the chemical structure affect biological activity, guiding the design of more potent compounds. nih.govmdpi.com
Molecular DockingTo computationally predict and visualize how a molecule binds to a target protein, helping to rationalize observed activity. rsc.org
Physicochemical Property PredictionTo forecast drug-like properties (e.g., solubility, membrane permeability) using computational software. mdpi.com

These integrated methodologies allow for a systematic approach to the discovery and optimization of novel molecules based on the pyrimido[5,4-d]pyrimidine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HCl3N4 B3021646 2,4,8-Trichloropyrimido[5,4-d]pyrimidine CAS No. 77776-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,8-trichloropyrimido[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N4/c7-4-3-2(10-1-11-4)5(8)13-6(9)12-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHKGPWUIOAPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294440
Record name 2,4,8-trichloropyrimido[5,4-d]pyrimidine
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Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77776-68-2
Record name NSC96655
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Record name 2,4,8-trichloropyrimido[5,4-d]pyrimidine
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Record name 2,4,8-trichloropyrimido[5,4-d][1,3]diazine
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Synthetic Methodologies for 2,4,8 Trichloropyrimido 5,4 D Pyrimidine

Precursor Synthesis and Chlorination Reactions

The primary route to 2,4,8-trichloropyrimido[5,4-d]pyrimidine involves the chemical transformation of polyhydroxy precursors. These methods leverage powerful chlorinating agents to replace hydroxyl groups with chlorine atoms, a fundamental process in heterocyclic chemistry.

Synthesis from Pyrimido[5,4-d]pyrimidine-2,4,8-triol via Phosphoryl Chloride and Phosphorus Pentachloride Treatment

A foundational method for the synthesis of chlorinated pyrimido[5,4-d]pyrimidines is the treatment of their polyhydroxy analogues with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). While the direct synthesis from pyrimido[5,4-d]pyrimidine-2,4,8-triol is a logical application of this established reaction, the more extensively documented procedure involves the complete chlorination of the corresponding tetrahydroxy precursor.

In a typical reaction, the hydroxyl groups of the pyrimido[5,4-d]pyrimidine (B1612823) core, which exist in a tautomeric equilibrium with their keto forms (pyrimidones), are converted into chloro substituents. The reaction mechanism involves the initial phosphorylation of the hydroxyl groups by phosphoryl chloride, followed by nucleophilic substitution with chloride ions, which are present in abundance from both reagents. Phosphorus pentachloride is a particularly aggressive chlorinating agent that ensures the complete conversion of the precursor.

A related, well-documented industrial process is the synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (B1293633). rsc.org This reaction is often carried out at reflux for several hours in the presence of an inert, high-boiling solvent. rsc.org The principles of this reaction are directly applicable to the synthesis of the trichloro- derivative from its trihydroxy precursor.

Table 1: Typical Reagents for Chlorination of Polyhydroxypyrimido[5,4-d]pyrimidines

ReagentFormulaRole
Phosphoryl ChloridePOCl₃Chlorinating Agent & Solvent
Phosphorus PentachloridePCl₅Strong Chlorinating Agent
Pyrimido[5,4-d]pyrimidine-2,4,8-triolC₆H₃N₄O₃Precursor

This table outlines the key reactants in the proposed synthesis, based on established chemical principles.

Generation via Stepwise Halogenation of Polyhydroxy Pyrimido[5,4-d]pyrimidines

The synthesis of this compound can also be envisioned through a stepwise halogenation process starting from a polyhydroxy pyrimido[5,4-d]pyrimidine. This approach would rely on the differential reactivity of the hydroxyl groups at various positions on the heterocyclic core. By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent, it is theoretically possible to achieve selective chlorination.

However, achieving high regioselectivity in such a process is challenging due to the aggressive nature of the chlorinating agents typically employed. The electronic properties of the pyrimido[5,4-d]pyrimidine ring system influence the reactivity of the individual hydroxyl groups, but precise control to isolate a specific trichloro-isomer in high yield would require extensive optimization of the reaction parameters.

Role of Perchloropyrimido[5,4-d]pyrimidine as a Key Intermediate

The fully chlorinated derivative, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, often referred to as perchloropyrimido[5,4-d]pyrimidine, is a crucial intermediate in the synthesis of a vast array of substituted pyrimido[5,4-d]pyrimidines. researchgate.net This compound's utility stems from the high reactivity of its chlorine atoms towards nucleophilic substitution. researchgate.net The synthesis of this compound can be approached from this perchlorinated intermediate through selective dechlorination, as will be discussed in the following section. The robust and high-yield syntheses available for the tetrachloro- compound make it an attractive starting point for accessing less chlorinated analogues. rsc.org

Controlled Derivatization from 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Given the accessibility of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, its conversion to the 2,4,8-trichloro derivative is a strategically important approach. This transformation hinges on the ability to selectively remove or substitute one of the four chlorine atoms.

Strategies for Selective Dechlorination or Partial Substitution

Selective dechlorination involves the removal of a chlorine atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents. The challenge lies in controlling the reaction to remove only one specific chlorine atom.

Alternatively, a partial nucleophilic substitution can be employed where a nucleophile replaces one chlorine atom. If this nucleophile can be subsequently removed or is benign in further synthetic steps, this can serve as a viable route. Research on the sequential nucleophilic substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine has shown that with careful control of reaction conditions (e.g., low temperature, dilute solutions, and slow addition of the nucleophile), stepwise substitution is achievable. researchgate.net

Regioselective Considerations in Chlorine Removal

The regioselectivity of reactions on the 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine core is well-established. The chlorine atoms at the 4 and 8 positions are significantly more reactive towards nucleophiles than those at the 2 and 6 positions. researchgate.net This differential reactivity is attributed to the better ability of the nitrogen atoms in the pyrimidine (B1678525) rings to stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at the C-4 and C-8 positions. researchgate.net

This inherent reactivity profile suggests that a selective reaction to produce this compound would most likely involve the removal or substitution of the chlorine atom at the 6-position. By employing a sterically hindered nucleophile or a mild reducing agent under carefully controlled conditions, it is plausible to target the less reactive 2 or 6 positions. Given the symmetry of the molecule after initial substitution at the 4 and 8 positions, achieving selectivity between the 2 and 6 positions would require further nuanced control.

Table 2: Reactivity of Chlorine Atoms in 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

PositionRelative Reactivity
4, 8High
2, 6Low

This table summarizes the established regiochemical preferences for nucleophilic substitution.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a crucial intermediate in the development of various biologically active compounds, typically involves the chlorination of a corresponding hydroxypyrimidine precursor, such as pyrimido[5,4-d]pyrimidine-2,4,8-trione. The efficiency and yield of this transformation are highly dependent on the careful optimization of several reaction parameters. Research in this area focuses on maximizing the conversion of the starting material while minimizing the formation of impurities and byproducts, thus ensuring a high-quality final product.

Key areas of optimization include the choice of chlorinating agent, the use of catalysts, the selection of an appropriate solvent system, and the fine-tuning of reaction temperature and duration. While specific detailed studies on the optimization of this compound synthesis are not extensively documented in publicly available literature, principles can be drawn from analogous transformations, such as the synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine from its tetrahydroxy precursor.

A significant advancement in the synthesis of related chlorinated pyrimidopyrimidines involves the use of a phase-transfer catalyst in an inert organic solvent, which has been shown to improve both the quality and quantity of the product. google.com For instance, the use of triethylbenzylammonium chloride in a high-boiling inert solvent like perchlorethylene has been patented for the synthesis of the tetrachloro analogue. google.com This approach facilitates the reaction between the likely solid (or sparingly soluble) starting material and the chlorinating agent.

The reaction typically involves heating the mixture at reflux for an extended period, which can range from 4 to 8 hours, to ensure the reaction proceeds to completion. google.com The optimization of this heating time is critical; insufficient time leads to incomplete conversion, while excessively long durations can promote the formation of degradation products.

The following data tables illustrate the hypothetical optimization of key reaction parameters based on principles observed in similar syntheses.

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalystCatalyst Loading (mol%)Yield (%)
1None065
2Triethylbenzylammonium chloride178
3Triethylbenzylammonium chloride592
4Triethylbenzylammonium chloride1093
5Tetrabutylammonium bromide588

The data clearly indicates that the presence of a phase-transfer catalyst like triethylbenzylammonium chloride significantly improves the reaction yield. A loading of 5 mol% appears to be optimal, as a further increase to 10 mol% provides only a marginal improvement.

Table 2: Influence of Solvent on Reaction Efficiency

The choice of solvent is crucial for ensuring effective heat transfer and solubility of reagents. This table compares various inert, high-boiling solvents for the synthesis. The reaction is catalyzed by 5 mol% triethylbenzylammonium chloride and refluxed for 6 hours.

EntrySolventBoiling Point (°C)Yield (%)
1Toluene11175
2Xylene~14085
3Perchlorethylene12192
4Dichlorobenzene18089

Perchlorethylene emerges as a superior solvent for this transformation, likely due to a combination of its boiling point and its ability to facilitate the reaction, leading to a higher yield compared to other tested solvents.

Table 3: Optimization of Reaction Time and Temperature

This table examines the interplay between reaction time and temperature (reflux in different solvents) on the product yield.

EntrySolvent (Temperature)Time (h)Yield (%)
1Perchlorethylene (121°C)270
2Perchlorethylene (121°C)488
3Perchlorethylene (121°C)692
4Perchlorethylene (121°C)892
5Xylene (~140°C)485
6Xylene (~140°C)686

These findings suggest that a reaction time of 6 hours at the reflux temperature of perchlorethylene is sufficient to achieve maximum yield. google.com Prolonging the reaction to 8 hours does not offer any significant advantage. While a higher temperature in xylene might be expected to accelerate the reaction, it does not lead to a better yield in this case, indicating that 121°C provides the optimal balance for this specific catalytic system.

Chemical Reactivity and Advanced Derivatization of 2,4,8 Trichloropyrimido 5,4 D Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring System

The core of 2,4,8-trichloropyrimido[5,4-d]pyrimidine's utility in synthetic chemistry lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms attached to the pyrimido[5,4-d]pyrimidine (B1612823) core can be sequentially displaced by a variety of nucleophiles, enabling the controlled construction of complex molecules.

The chlorine atoms at the C-2, C-4, and C-8 positions exhibit distinct levels of reactivity towards nucleophilic attack. This differential reactivity is a cornerstone for the selective functionalization of the scaffold. The established hierarchy is primarily governed by the electronic properties of the heterocyclic system.

Research on the analogous 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) has demonstrated that the C-4 and C-8 positions are significantly more electrophilic and thus more reactive than the C-2 and C-6 positions. This regioselectivity is attributed to the ability of the ring system to stabilize the intermediate formed upon nucleophilic attack. When a nucleophile attacks the C-4 or C-8 position, the resulting negative charge can be effectively delocalized into an adjacent carbon-nitrogen double bond (C=N). researchgate.net This stabilizing interaction is not possible for an attack at the C-2 position. Consequently, the general order of reactivity for nucleophilic displacement on the 2,4,8-trichloro scaffold is C-4/C-8 > C-2.

Table 1: Relative Reactivity of Chlorine Positions

PositionRelative ReactivityReason
C-4 / C-8HighStabilization of reaction intermediate via charge delocalization into an adjacent C=N bond. researchgate.net
C-2LowLack of a similar stabilizing interaction for the reaction intermediate. researchgate.net

The inherent differences in the reactivity of the chlorine atoms allow for a controlled, stepwise substitution strategy. By carefully selecting the nucleophile and managing the reaction conditions—such as temperature, solvent, and stoichiometry—chemists can achieve selective functionalization at specific sites. researchgate.netrsc.org

The synthesis of specifically substituted derivatives relies on exploiting the reactivity hierarchy. The first substitution by a nucleophile will occur preferentially at one of the most reactive positions, C-4 or C-8. By using a limited amount of the nucleophile and maintaining low temperatures, it is possible to isolate the monosubstituted product. rsc.org

For instance, in studies with the tetrachloro analog, the addition of one equivalent of an amine nucleophile under controlled conditions leads to substitution primarily at the C-4 position. researchgate.net Applying this principle to this compound, a monosubstitution would yield a 4-substituted-2,8-dichloropyrimido[5,4-d]pyrimidine.

To synthesize a disubstituted derivative, one could either introduce a second equivalent of the same nucleophile or a different one. The second substitution would target the other highly reactive position (C-8 if C-4 reacted first, or vice-versa). Finally, the displacement of the least reactive chlorine at the C-2 position typically requires more forcing conditions, such as higher temperatures, to proceed to the fully trisubstituted product.

Achieving precise regioisomeric control is crucial when introducing multiple, different substituents. The "abcd" substitution pattern, where each chlorine is replaced by a different nucleophile, has been successfully demonstrated in the tetrachloro system and the principles are directly applicable here. rsc.org

The strategy involves a sequential, stepwise approach:

First Substitution: Reaction with the first nucleophile (A) at low temperature targets the most reactive site (e.g., C-4).

Second Substitution: Introduction of a second nucleophile (B) attacks the remaining highly reactive site (C-8).

Third Substitution: The final, least reactive chlorine at C-2 is displaced by a third nucleophile (C) under more forcing reaction conditions.

Controlling the reaction at each step is critical. The use of low temperatures and dilute solutions for the initial substitutions helps prevent over-reaction and ensures selectivity. rsc.org This methodology facilitates the rational design and synthesis of specific regioisomers of trisubstituted pyrimido[5,4-d]pyrimidines.

Table 2: Illustrative Stepwise Synthesis of an "ABC" Trisubstituted Derivative

StepReactantTarget PositionConditionsProduct
1Nucleophile AC-4 (most reactive)Low temperature, 1 equivalent4-A-2,8-dichloro-pyrimido[5,4-d]pyrimidine
2Nucleophile BC-8 (next most reactive)Moderate temperature4-A-8-B-2-chloro-pyrimido[5,4-d]pyrimidine
3Nucleophile CC-2 (least reactive)Higher temperature4-A-8-B-2-C-pyrimido[5,4-d]pyrimidine

Amine nucleophiles are commonly employed in the derivatization of chloropyrimidopyrimidines due to their wide availability and favorable reactivity. The reactions proceed via the standard SNAr mechanism, leading to the formation of amino-substituted products which are often of interest in medicinal chemistry. researchgate.net

Both primary amines, such as methylamine, and secondary amines, like dimethylamine, readily react with this compound. The reactions follow the established reactivity patterns, with initial substitution occurring at the C-4 or C-8 positions. Studies on the related tetrachloro scaffold have successfully utilized various amines, including piperazine (B1678402) and diethanolamine, in sequential substitution reactions to create complex, multi-functionalized molecules. researchgate.net The careful and stepwise addition of these amine nucleophiles is a proven method to control the extent and position of substitution on the pyrimido[5,4-d]pyrimidine core. researchgate.netrsc.org

Reactivity with Diverse Amine Nucleophiles

Cyclic Amine Nucleophiles (e.g., Piperidine, Morpholine, Piperazine)

Cyclic secondary amines are common nucleophiles used to derivatize chloropyrimido[5,4-d]pyrimidines due to their strong nucleophilicity and ability to introduce pharmacologically relevant moieties into the core structure. nih.govmdpi.com The reactions typically proceed via nucleophilic substitution, where the amine displaces one or more chlorine atoms.

Research into the related 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine has shown that the chlorine atoms at the 4- and 8-positions are generally more reactive towards nucleophilic attack than those at the 2- and 6-positions. rsc.orgnih.gov This differential reactivity allows for selective substitution. For instance, analogues of the drug dipyridamole (B1670753) have been synthesized where piperidino substituents are located at the 4,8-positions. nih.gov By controlling reaction conditions such as temperature and stoichiometry, it is possible to achieve mono-, di-, or tri-substituted products. rsc.org

The synthesis of various pyrimidine derivatives often involves refluxing the chlorinated precursor with the appropriate cyclic amine, such as N-methylpiperazine, piperazine, or morpholine. researchgate.netresearchgate.net These reactions can be carried out in solvents like ethanol (B145695) or n-butanol, sometimes under microwave irradiation to shorten reaction times. nih.govnih.gov The resulting amino-substituted pyrimido[5,4-d]pyrimidines are key intermediates in the development of new therapeutic agents. nih.govnih.gov

Table 1: Examples of Reactions with Cyclic Amine Nucleophiles

Starting Material (Analogue) Cyclic Amine Typical Conditions Product Type
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Piperidine Controlled temperature, sequential addition 4,8-Disubstituted piperidino derivative nih.gov
Substituted 2-chloropyrimidine N-Methylpiperazine Reflux 2-(4-methylpiperazin-1-yl)pyrimidine derivative researchgate.net
5-Chloro-thiazolo[5,4-d]pyrimidine Piperazine derivatives n-BuOH, 200 °C, Microwave 5-(Piperazin-1-yl)thiazolo[5,4-d]pyrimidine derivative nih.gov
Amino Alcohol and Other Heteroatom Nucleophiles

Beyond cyclic amines, other nucleophiles containing heteroatoms such as oxygen and nitrogen, like amino alcohols, are crucial for creating derivatives with diverse functionalities. The synthesis of dipyridamole and its analogues, for example, involves the reaction of tetrachloropyrimido[5,4-d]pyrimidine with diethanolamine. nih.gov In these structures, the diethanolamino groups are typically substituted at the 2- and 6-positions. nih.gov

The reaction conditions for these nucleophiles are similar to those for cyclic amines, often requiring controlled temperatures to manage the sequential substitution of the chlorine atoms. rsc.org The presence of a hydroxyl group in the nucleophile introduces a new functional handle that can be used for further derivatization or to modulate the compound's physicochemical properties, such as solubility. For these substitutions, at least one oxygen-containing functional group in the side chain has been found to be important for biological activity in certain contexts. nih.gov

These derivatization strategies have been applied not only to the pyrimido[5,4-d]pyrimidine core but also to related fused pyrimidine systems like thiazolo[5,4-d]pyrimidines and oxazolo[5,4-d]pyrimidines, highlighting the broad utility of this chemical approach. nih.govmdpi.com

Table 2: Examples of Reactions with Amino Alcohol Nucleophiles

Starting Material (Analogue) Nucleophile Typical Positions of Substitution Resulting Functional Group
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Diethanolamine 2,6-positions -N(CH₂CH₂OH)₂ nih.gov

Further Functional Group Interconversions

Catalytic Hydrogenation for Dehalogenation

Catalytic hydrogenation is a powerful method for the selective removal of halogen atoms from aromatic and heterocyclic rings, replacing them with hydrogen atoms. nih.gov This dehalogenation process is a key functional group interconversion for modifying chlorinated pyrimidine derivatives. nih.gov While specific studies on this compound are not widely detailed, the principles can be inferred from related structures. For instance, the selective dehalogenation of 2,4-dichloro-5-(2,4-dichlorodiphenylmethyl)pyrimidine has been successfully demonstrated. nih.gov

The process typically involves a heterogeneous catalyst, such as platinum on carbon (Pt/C), and a source of hydrogen. nih.gov The reaction conditions, including pressure, temperature, and the choice of solvent, can be tuned to control the extent of dehalogenation. nih.gov In some cases, additives may be used to enhance selectivity and reaction rates. nih.gov

An alternative method for dehalogenation involves the use of zinc powder in an acidic medium like acetic acid. google.com This system has been shown to selectively remove halogens at the 4-position of pyrimidine rings, demonstrating high yields and suitability for larger-scale production. google.com Such methods are valuable for accessing derivatives that are not directly available through nucleophilic substitution, thereby expanding the chemical diversity of the pyrimido[5,4-d]pyrimidine library.

Azidation Reactions Leading to Highly Nitrogenated Derivatives

The reaction of chlorinated heterocyclic systems with azide (B81097) salts, such as sodium azide, is a direct route to the synthesis of highly nitrogenated, high-energy compounds. The chlorine atoms on the pyrimido[5,4-d]pyrimidine core are readily displaced by the azide nucleophile.

A notable example is the quadruple azidation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which yields 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine with a high yield of 86%. rsc.org This derivative is a binary compound of carbon and nitrogen (C₆N₁₆) and exhibits interesting structural properties. rsc.org In the solid state, the compound exists as a monotetrazole tautomer, a result of the intramolecular cyclization of one of the azide groups. rsc.org This azide-tetrazole tautomerism is a common feature of ortho-azido-substituted nitrogen heterocycles. The resulting highly nitrogenated compound is reported to be a sensitive energetic material. rsc.org

Table 3: Summary of Further Functional Group Interconversions

Reaction Type Reagents/Conditions Functional Group Change Product Example
Catalytic Dehalogenation H₂, Pt/C Catalyst C-Cl → C-H Dechlorinated Pyrimidine Derivative nih.gov
Reductive Dehalogenation Zinc Powder, Acetic Acid C-Cl → C-H Selectively Dehalogenated Pyrimidine google.com

Spectroscopic and Structural Characterization of 2,4,8 Trichloropyrimido 5,4 D Pyrimidine and Its Functionalized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

For 2,4,8-Trichloropyrimido[5,4-d]pyrimidine, the ¹H NMR spectrum is expected to be relatively simple. The core structure contains only one proton attached to the pyrimidine (B1678525) ring system. This lone proton would theoretically appear as a singlet in the aromatic region of the spectrum. The precise chemical shift of this proton would be influenced by the electron-withdrawing effects of the three chlorine atoms and the nitrogen atoms within the fused heterocyclic system. Without experimental data, a predicted chemical shift remains speculative.

For functionalized analogs, where one or more chlorine atoms are substituted with other groups, the ¹H NMR spectra would become more complex and informative. For instance, the introduction of an alkyl or aryl group would give rise to new signals with characteristic chemical shifts and coupling patterns, providing valuable information about the position and nature of the substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of a molecule. For this compound, the spectrum would be expected to show distinct signals for each of the unique carbon atoms in the pyrimido[5,4-d]pyrimidine (B1612823) core. The chemical shifts of the carbons directly bonded to chlorine atoms would be significantly downfield due to the deshielding effect of the electronegative chlorine. Similarly, the carbons adjacent to the nitrogen atoms would also exhibit characteristic shifts.

A comprehensive analysis of the ¹³C NMR spectrum of functionalized analogs would allow for the unambiguous determination of the substitution pattern. The chemical shift of the carbon at the point of substitution would change significantly, providing clear evidence of the reaction's regioselectivity.

Table 1: Predicted NMR Data for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H8.5 - 9.5Singlet
¹³C150 - 170 (C-Cl)-
140 - 160 (C-N)-
120 - 140 (Bridgehead C)-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of organic molecules. In the context of this compound and its analogs, LC-MS would be invaluable for monitoring reaction progress, assessing sample purity, and identifying products in a reaction mixture. The mass spectrometer would provide the molecular weight of the eluted compounds, allowing for their identification. While general applications of LC-MS in the analysis of pyrimidine derivatives are common, specific LC-MS data for the title compound is not detailed in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental formula of a compound. For this compound (C₆HCl₃N₄), the expected exact mass would be a critical piece of data for its definitive identification. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a distinctive pattern of isotopic peaks in the mass spectrum, further confirming the presence of three chlorine atoms in the molecule.

Table 2: Mass Spectrometry Data for this compound

TechniqueInformation ProvidedExpected m/z [M+H]⁺
LC-MSMolecular Weight Confirmation234.95
HRMSPrecise Mass and Elemental Formula234.9453

Infrared (IR) Spectroscopy for Diagnostic Functional Group Detection

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the various bonds within the molecule.

Key expected absorptions would include:

C-H stretching: A weak to medium band in the region of 3000-3100 cm⁻¹ corresponding to the aromatic C-H bond.

C=N and C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrimido[5,4-d]pyrimidine ring system.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, indicative of the carbon-chlorine bonds.

For functionalized analogs, new and characteristic IR bands would appear. For example, the introduction of an amino group would result in N-H stretching bands around 3300-3500 cm⁻¹, while a hydroxyl group would show a broad O-H stretching band in the same region.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not available.)

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Weak-Medium
C=N/C=C Ring Stretch1450 - 1600Medium-Strong
C-Cl Stretch600 - 800Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For the pyrimido[5,4-d]pyrimidine scaffold, this method provides definitive insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the crystal lattice. While specific crystal structure data for this compound is not extensively reported in publicly accessible literature, analysis of closely related analogs, such as substituted pyrimido[4,5-b]quinolines and tetraazido derivatives, provides a robust framework for understanding its likely structural characteristics. nih.govrsc.org

Analysis of Molecular Conformation and Crystal Packing

The solid-state structure of pyrimido[5,4-d]pyrimidine derivatives is crucial for understanding their physical properties and potential applications. X-ray diffraction studies on analogous compounds reveal that the fused pyrimidine rings are typically planar. The conformation of the molecule is largely rigid due to this planarity.

The following table summarizes representative crystallographic data for an analogous heterocyclic system, illustrating the type of information obtained from a single-crystal X-ray analysis.

ParameterValue for a Substituted Pyrimido[4,5-b]quinoline Analog nih.gov
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)12.2403
b (Å)13.3075
c (Å)12.8408
Volume (Å3)1975.65
Z (Molecules per unit cell)4
Calculated Density (g cm-3)1.344

Investigation of Tautomeric Forms in Crystalline State

Tautomerism, the migration of a proton, is a key consideration for heterocyclic systems. In the solid state, X-ray crystallography can definitively identify the predominant tautomeric form. For functionalized pyrimido[5,4-d]pyrimidines, different tautomers can exist depending on the nature and position of substituents.

A pertinent example is the investigation of 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine, a direct derivative of the tetrachloro analog. rsc.org In solution, this compound exhibits a complex azide-tetrazole tautomerism. However, single-crystal X-ray analysis revealed that in the solid state, it exists exclusively as a monotetrazole tautomer. rsc.org This phenomenon, where a specific tautomer is "locked" in the crystal lattice, is common and is driven by the formation of a more stable, lower-energy crystal packing arrangement. For this compound, while less prone to the complex tautomerism of the tetraazido analog, any potential prototropic shifts, particularly in hydrolyzed or partially substituted forms, would be unambiguously resolved by X-ray diffraction.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental tools in synthetic chemistry for separating, identifying, and purifying compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed in the study of pyrimido[5,4-d]pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

HPLC is a premier analytical technique for determining the purity of a synthesized compound and quantifying its components. For compounds like this compound, reversed-phase HPLC is typically used. In this method, the compound is passed through a column with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific conditions (flow rate, solvent composition, and column type). While specific HPLC methods for this compound are proprietary to synthesizing laboratories, methods developed for quantifying other pyrimidine adducts, such as pyrimido[1,2-a]purin-10(3H)-one, utilize HPLC coupled with mass spectrometry (HPLC/ESI-MS/MS) for high sensitivity and specificity, demonstrating the power of this technique for analyzing this class of compounds. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction. For the synthesis or functionalization of this compound, TLC allows a chemist to observe the consumption of starting materials and the formation of products. nih.govmdpi.com

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then developed in a chamber with an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). The resulting spots are visualized, typically under UV light at 254 nm, due to the UV-active nature of the pyrimido[5,4-d]pyrimidine core. mdpi.com The relative positions of the spots (retention factor, Rf) indicate the progress of the reaction. For example, in the stepwise substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), TLC is essential to determine the optimal reaction time for each nucleophilic substitution step. rsc.orgrsc.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized molecule and to confirm its elemental composition against the theoretical values. For this compound (C6HCl3N4), the theoretical elemental composition can be precisely calculated. The experimental values obtained from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the purity and identity of the compound.

Studies on related novel heterocyclic systems, such as pyrimido[5,4-e] rsc.orgmdpi.comnih.govtriazine derivatives, routinely report elemental analysis data to validate their proposed structures. nih.gov

The table below shows the theoretical elemental composition for this compound and provides an example of experimental data for a related nitrogen heterocycle. nih.gov

Elemental Composition Data
ElementTheoretical % for C6HCl3N4Example: Found % for an Analog (C14H13N5O2) nih.govExample: Calculated % for an Analog (C14H13N5O2) nih.gov
Carbon (C)30.61%59.58%59.36%
Hydrogen (H)0.43%4.71%4.63%
Nitrogen (N)23.80%24.89%24.72%
Chlorine (Cl)45.16%--

Computational and Theoretical Investigations of 2,4,8 Trichloropyrimido 5,4 D Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the reactivity of 2,4,8-trichloropyrimido[5,4-d]pyrimidine. These methods can map out reaction pathways and identify the most likely sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules. For the pyrimido[5,4-d]pyrimidine (B1612823) core, DFT calculations can predict the thermodynamics and kinetics of various reactions, particularly nucleophilic aromatic substitution, which is a key reaction type for this class of compounds.

The predicted energetics for the stepwise substitution on this compound would follow a similar trend. The substitution at the 4 and 8 positions would be expected to have a lower activation energy barrier compared to the 2 position.

Table 1: Predicted Relative Reactivity of Positions in this compound towards Nucleophiles based on Analogy with the Tetrachloro-derivative.

PositionPredicted Relative ReactivityRationale
4HighestEnhanced stabilization of the reaction intermediate.
8HighSimilar electronic environment to the 4-position.
2LowerLess favorable stabilization of the reaction intermediate compared to the 4 and 8 positions.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For a molecule undergoing nucleophilic attack, the LUMO is of particular interest, as its energy and spatial distribution indicate the most likely sites for attack.

In the case of this compound, the LUMO is expected to be delocalized over the pyrimidine (B1678525) rings, with significant coefficients on the carbon atoms bonded to the chlorine atoms. The regions of the molecule with the largest LUMO lobes are the most electrophilic sites. Based on the observed reactivity of the tetrachloro-derivative, it is predicted that the LUMO lobes would be largest at the 4 and 8 positions, making them the most susceptible to nucleophilic attack.

Conversely, the HOMO would be primarily located on the nitrogen and chlorine atoms, indicating their potential as nucleophilic centers, although the lone pairs on the nitrogen atoms are generally not highly reactive in this electron-deficient system.

Conformational Analysis and Potential Energy Surfaces

The this compound molecule has a rigid, fused heterocyclic ring system. As such, it does not exhibit significant conformational flexibility. The molecule is expected to be largely planar. Therefore, extensive conformational analysis and the generation of complex potential energy surfaces are generally not necessary for understanding its fundamental properties, unless it is substituted with flexible side chains. For the parent trichloro-compound, a single, low-energy conformation is expected.

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation and characterization of novel compounds.

For this compound, DFT calculations could provide a theoretical ¹³C and ¹H NMR spectrum. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyrimidine rings. Similarly, the theoretical IR spectrum could be calculated, showing characteristic vibrational modes for the C-N, C=N, and C-Cl bonds within the molecule. While experimental spectra for this specific compound are not widely published, the predicted spectra would serve as a valuable reference.

Computational Modeling of Regioselectivity in Substitution Reactions

As introduced in section 5.1.1, the regioselectivity of nucleophilic substitution is a key feature of the chemistry of chloropyrimido[5,4-d]pyrimidines. Computational modeling can provide a quantitative understanding of this phenomenon. By calculating the activation energies for nucleophilic attack at each of the chloro-substituted positions (2, 4, and 8), a clear picture of the kinetic and thermodynamic preferences can be obtained.

Studies on the related 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) have shown that the reaction with amine nucleophiles can be controlled to achieve sequential substitution. rsc.orgresearchgate.net The first substitution occurs at the 4 and 8 positions, and subsequent substitutions at the 2 and 6 positions require harsher conditions. rsc.orgresearchgate.net This observed regioselectivity is attributed to the ability of the molecule to delocalize the negative charge that develops during the formation of the Meisenheimer complex. bohrium.com Attack at the 4 and 8 positions allows for this charge to be delocalized over the adjacent C=N bond, a stabilizing interaction that is not possible with attack at the 2 and 6 positions. bohrium.com

For this compound, a similar pattern of regioselectivity is expected. Computational models would likely confirm that the activation energy for nucleophilic attack at the 4 and 8 positions is significantly lower than at the 2 position.

Table 2: Predicted Regioselectivity in Nucleophilic Substitution of this compound.

Position of AttackPredicted OutcomeComputational Rationale
4 and 8Preferred initial sites of substitutionLower activation energy due to better stabilization of the Meisenheimer intermediate.
2Less favored site of substitutionHigher activation energy due to less effective charge delocalization in the transition state.

Theoretical Studies on Tautomeric Equilibria and Isomerism (e.g., Azide-Tetrazole Tautomerism)

While this compound itself does not exhibit tautomerism, its derivatives can. A particularly interesting case is the azide-tetrazole tautomerism that can occur if one or more of the chloro-substituents are replaced by an azido (B1232118) group.

Theoretical studies on the azide-tetrazole equilibrium in related heterocyclic systems, such as 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, have been conducted. rsc.org This research has shown that the position of the equilibrium is sensitive to the electronic nature of the substituents, the solvent, and the physical state (solid-state vs. solution). rsc.orgresearchgate.netmdpi.com

In a hypothetical 2,4-dichloro-8-azidopyrimido[5,4-d]pyrimidine, DFT calculations could be employed to determine the relative energies of the azide (B81097) and the corresponding fused tetrazole tautomer. The calculations would likely show that the equilibrium is influenced by the electronic effects of the remaining chlorine atoms. The Gibbs free energy of tautomerization can be calculated to predict the dominant tautomer under different conditions. mdpi.com Generally, the tetrazole form is energetically more stable, but the azide form is often present in a dynamic equilibrium in solution. mdpi.com

Computational Approaches to Molecular Design and Virtual Screening

The strategic application of computational and theoretical methods is pivotal in the rational design and discovery of novel therapeutic agents based on the this compound scaffold. These in silico techniques offer a cost-effective and time-efficient alternative to traditional high-throughput screening, enabling the exploration of vast chemical spaces and the prioritization of compounds with a higher probability of desired biological activity. By leveraging computational tools, researchers can gain insights into the molecular interactions governing the activity of this compound derivatives, facilitating the design of new molecules with enhanced potency and selectivity.

Virtual screening, a key computational strategy, involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. This process often begins with the generation of a three-dimensional model of the target receptor, which can be achieved through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational approaches such as homology modeling.

Once a receptor model is established, molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with the receptor. These simulations are instrumental in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For instance, in the context of kinase inhibition, a common target for pyrimido[5,4-d]pyrimidine derivatives, docking studies can elucidate how modifications to the this compound core can optimize interactions within the ATP-binding pocket of the kinase.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool used in the design of novel compounds. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can guide the design of new derivatives with improved efficacy. These models are built using a training set of compounds with known activities and can then be used to predict the activity of untested or virtual compounds.

The integration of these computational approaches allows for a comprehensive and iterative process of molecular design. Virtual screening can identify initial hit compounds, which can then be optimized using the insights gained from molecular docking and QSAR studies. This synergistic use of in silico methods accelerates the drug discovery pipeline, enabling the rational design of potent and selective modulators of biological targets based on the this compound framework.

Interactive Data Tables

To illustrate the application of these computational methods, the following tables provide representative data that would be generated during such investigations.

Table 1: Representative Molecular Docking Results of Hypothetical this compound Derivatives against a Kinase Target

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
TCPP-001-8.5Met120, Leu78, Val65Hinge region (backbone NH of Met120)
TCPP-002-9.2Met120, Ala118, Lys67Hinge region (backbone NH of Met120), Lys67 (side chain)
TCPP-003-7.9Leu78, Val65, Ile135None
TCPP-004-9.8Met120, Lys67, Asp179Hinge region (backbone NH of Met120), Lys67 (side chain), DFG motif (Asp179)

Table 2: Example of a 2D-QSAR Model for a Series of Pyrimido[5,4-d]pyrimidine Analogues

DescriptorCoefficientStandard Deviationp-value
LogP (Lipophilicity)0.450.08<0.001
Molecular Weight-0.120.050.02
Number of H-bond Donors0.780.15<0.001
Topological Polar Surface Area-0.250.090.01

Table 3: Virtual Screening Hit List of a Pyrimido[5,4-d]pyrimidine Library

RankCompound IDPredicted Affinity (µM)Lipinski's Rule of Five ViolationsADMET Risk
1ZINC123456780.150Low
2ZINC987654320.230Low
3ZINC246813570.511Moderate
4ZINC135792460.890Low
5ZINC864209751.200Low

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block for Complex Heterocyclic Architectures

The reactivity of the chlorine substituents on the pyrimido[5,4-d]pyrimidine (B1612823) core, particularly their susceptibility to nucleophilic substitution, allows for the precise and controlled introduction of various functional groups. This has established 2,4,8-trichloropyrimido[5,4-d]pyrimidine as a key starting material for constructing elaborate heterocyclic systems.

Synthesis of Purine (B94841) Mimetics and Bioisosteres

The pyrimido[5,4-d]pyrimidine scaffold is structurally analogous to the purine ring system found in nucleic acids and other essential biomolecules. This similarity has led to its use in the creation of purine mimetics and bioisosteres—compounds designed to mimic the shape and electronic properties of natural purines to interact with biological targets. For the rational synthesis of such purine mimetics, sequential nucleophilic substitutions of the closely related 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) have been thoroughly investigated. rsc.org The controlled, stepwise replacement of the chlorine atoms allows for the introduction of various substituents, leading to a diverse range of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines that can be evaluated for biological activity. rsc.org The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, another related structure, has also been proposed as a surrogate for the purine ring due to its isoelectronic nature. nih.gov

Facilitation of Combinatorial and Parallel Synthesis of Compound Libraries

The predictable and stepwise reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the parallel synthesis of large compound libraries. nih.gov These techniques are fundamental in modern drug discovery, allowing for the rapid generation of thousands of distinct molecules for high-throughput screening. A solid-phase synthesis approach has been developed where resin-bound anilines are treated with this compound. nih.gov This is followed by subsequent treatment with various amines in two more steps to yield the final products. nih.gov This methodology, which leverages controlled sequential nucleophilic aromatic substitution (SNAr) reactions, has been successfully employed to synthesize a library of 16,000 distinct 2,4,8-trisubstituted pyrimido[5,4-d]pyrimidine compounds. nih.gov

Synthesis Stage Reactant Resulting Intermediate/Product Reference
Step 1Resin-bound anilines + this compoundResin-bound intermediate nih.gov
Step 2Various aminesResin-bound di-substituted intermediate nih.gov
Step 3Various aminesFinal 2,4,8-trisubstituted pyrimido[5,4-d]pyrimidine products nih.gov

Precursor in the Synthesis of Diverse Pyrimido[5,4-d]pyrimidine Analogs

Beyond its use in large libraries, this compound and its tetrachloro counterpart serve as precursors to a wide variety of specifically designed pyrimido[5,4-d]pyrimidine analogs. The reactivity of the chlorine atoms is not uniform, with positions 4 and 8 being more susceptible to nucleophilic attack than positions 2 and 6 in the tetrachloro derivative. rsc.org This differential reactivity allows for controlled, stepwise conversions. rsc.org Researchers have developed reaction conditions to produce tetrasubstituted pyrimido[5,4-d]pyrimidines with specific substitution patterns, enabling the synthesis of complex molecules with defined structures. rsc.org This controlled synthesis is crucial for establishing structure-activity relationships in medicinal chemistry research. For instance, the tetrachloro derivative has been used to synthesize novel antiviral and antitumor ribonucleosides. nih.gov Furthermore, the scaffold has been used to generate new compounds evaluated for antitrypanosomal and antileishmanial activity. nih.govnih.gov

Utility in Agrochemical Research as a Synthetic Intermediate

The chemical scaffold of pyrimido[5,4-d]pyrimidine and related chlorinated heterocyclic compounds is also of significant interest in the field of agrochemical research. These structures can serve as the core for new active ingredients in crop protection products.

Intermediate for the Development of Novel Herbicidal Scaffolds

Chlorinated heterocyclic compounds are valuable as synthetic intermediates in the creation of new herbicides. chemimpex.com The related compound, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, is noted as a versatile building block for agrochemicals and has been identified as a potent herbicide itself, effective in controlling a variety of weeds. chemimpex.com While research specifically detailing this compound's role is less common, the proven utility of the closely related tetrachloro-scaffold highlights the potential of this class of compounds in developing novel herbicidal agents. chemimpex.com The broader family of pyrimidine (B1678525) derivatives is actively being explored for combating undesired plant growth. dntb.gov.ua

Role as a Synthetic Intermediate in Medicinal Chemistry Research

In medicinal chemistry, this compound and its analogs are key intermediates for developing novel therapeutic agents. The scaffold's ability to be systematically modified allows chemists to fine-tune the properties of molecules to enhance their efficacy and selectivity for biological targets.

This strategic derivatization has led to the discovery of pyrimido[5,4-d]pyrimidine-based compounds with potential therapeutic applications. For example, a series of novel pyrimido[5,4-d]pyrimidines were designed, synthesized, and evaluated for their in vitro activity against the parasites Trypanosoma brucei and Leishmania infantum, which are responsible for sleeping sickness and leishmaniasis, respectively. nih.govnih.gov Many of the synthesized compounds showed low micromolar activity against T. brucei. nih.gov

The most active compound from this research, derivative 4c , demonstrated significant potency against both parasites, as detailed in the table below.

Compound Target Organism IC50 (μM) Selectivity Index (SI) Reference
Derivative 4cTrypanosoma brucei0.94>107 nih.gov
Derivative 4cLeishmania infantum3.13>32 nih.gov

This research identified a promising new molecular scaffold for the development of novel antitrypanosomal and antileishmanial agents. nih.gov Similarly, starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, scientists have developed a direct synthesis for the antiviral and antitumor agent 4-amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (ARPP). nih.gov

Preparation of Nucleoside Analogs

The rational synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines, which can serve as mimics for purines in nucleoside analogs, has been investigated through the sequential nucleophilic substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. rsc.org This approach allows for the introduction of various functional groups, but specific studies isolating or utilizing the 2,4,8-trichloro intermediate for this purpose are not documented.

Synthesis of Dipyridamole (B1670753) Analogues and Related Impurities

The synthesis of the cardiovascular drug Dipyridamole and its analogues begins with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. chemicalbook.comgoogle.com The process involves sequential nucleophilic substitutions where the chlorine atoms are replaced. chemicalbook.commdpi.com While various impurities and related substances are formed during this process, and trichloro-derivatives have been identified, specific documentation of this compound as a key intermediate or impurity in this context is not found in the available literature.

Development of Novel Energetic Materials from Pyrimido[5,4-d]pyrimidine Derivatives

Research into novel energetic materials based on the pyrimido[5,4-d]pyrimidine scaffold has focused on the conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into highly nitrogen-rich compounds. rsc.org A notable example is the synthesis of 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine through the quadruple azidation of the tetrachloro- starting material. rsc.org This resulting energetic compound, C₆N₁₆, is highly sensitive to impact and friction and possesses a calculated detonation velocity of 7477 m s⁻¹. rsc.org There is no available information linking the 2,4,8-trichloro derivative to the development of energetic materials.

Future Research Directions and Emerging Challenges

Exploration of Sustainable and Green Synthetic Routes

The future synthesis of 2,4,8-Trichloropyrimido[5,4-d]pyrimidine and its derivatives is increasingly focused on environmentally benign methodologies. Traditional synthetic pathways often rely on harsh conditions and hazardous reagents, prompting a shift towards green chemistry. jocpr.com Future research will likely prioritize the development of protocols that reduce waste, minimize energy consumption, and utilize non-toxic materials.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods for related heterocyclic systems. researchgate.net Applying microwave irradiation to the synthesis and derivatization of pyrimido[5,4-d]pyrimidines can lead to more efficient and sustainable processes. researchgate.netatmiyauni.ac.in

Solvent-Free and Mechanochemical Approaches: Techniques such as "grindstone chemistry" and ball-milling offer pathways to synthesize pyrimidine (B1678525) derivatives without the use of volatile and often toxic organic solvents. rasayanjournal.co.inrsc.org These methods are not only environmentally friendly but can also lead to the formation of novel products. rsc.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single pot to form a final product, embody the principles of green chemistry by improving efficiency and reducing waste. rasayanjournal.co.in Developing MCRs for the synthesis of functionalized pyrimido[5,4-d]pyrimidine (B1612823) systems is a significant goal. researchgate.net

Use of Green Solvents: The replacement of conventional solvents with greener alternatives like water or ionic liquids is a promising avenue. atmiyauni.ac.inrasayanjournal.co.in Ionic liquids, in particular, are gaining attention for their potential to be non-toxic and biodegradable. rasayanjournal.co.in

These green approaches aim to make the synthesis of pyrimido[5,4-d]pyrimidine derivatives more economically viable and environmentally responsible. rasayanjournal.co.in

Investigation of Unprecedented Reactivity Patterns and Transformations

The three chlorine atoms on the pyrimido[5,4-d]pyrimidine core are highly susceptible to nucleophilic substitution, making the molecule an excellent starting point for creating diverse derivatives. While the general reactivity is understood, future research is aimed at uncovering more subtle and unprecedented reactivity patterns. A key challenge lies in controlling the regioselectivity of these substitution reactions. Research on the related 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) has shown that careful control of reaction conditions, such as temperature and the rate of nucleophile addition, can allow for the stepwise and controlled substitution of the chlorine atoms. rsc.org

This controlled reactivity opens the door to creating complex substitution patterns (e.g., abab, abac, abcd) that were previously inaccessible. rsc.org Future investigations will likely explore a broader range of nucleophiles and catalysts to further map the reactivity of the trichloro-scaffold. Additionally, exploring pyrimidine-to-pyrimidine ring transformations, as seen in related 5-cyanouracils, could lead to the discovery of entirely new heterocyclic systems derived from the pyrimido[5,4-d]pyrimidine core. rsc.org

Application of Advanced Computational Chemistry for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, offering a path to rationally design molecules with desired properties and predict their behavior before synthesis. openmedicinalchemistryjournal.com For the this compound scaffold, computational methods can accelerate the discovery of new lead compounds.

Future applications in this area include:

Virtual Screening: Large digital libraries of compounds derived from the pyrimido[5,4-d]pyrimidine core can be screened against biological targets to identify potential drug candidates.

Molecular Docking: This technique can predict the binding modes and affinities of pyrimido[5,4-d]pyrimidine derivatives to specific proteins, such as kinases or G-protein coupled receptors (GPCRs). openmedicinalchemistryjournal.com This is crucial for designing selective inhibitors for diseases like cancer or diabetes. nih.govnih.gov

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new, more potent derivatives. nih.gov This approach helps in optimizing side chains to improve activity and selectivity, as demonstrated in the design of CDK2 inhibitors. nih.gov

The synergy between computational prediction and experimental synthesis allows for a more focused and efficient exploration of the vast chemical space accessible from this compound, reducing costs and accelerating the development timeline.

Development of Highly Functionalized and Tunable Pyrimido[5,4-d]pyrimidine Systems

The ability to selectively replace the chlorine atoms of this compound makes it an ideal precursor for creating highly functionalized and "tunable" molecular systems. By systematically introducing different functional groups at the 2, 4, and 8 positions, researchers can fine-tune the electronic, steric, and physicochemical properties of the molecule.

This "tunability" is critical for optimizing a compound for a specific application. For example, in medicinal chemistry, substituents can be modified to improve binding affinity to a target protein, enhance solubility, or optimize metabolic stability. nih.gov The controlled, stepwise synthesis allows for the creation of libraries of systematically varied compounds, which are invaluable for establishing structure-activity relationships (SAR). rsc.org The challenge and opportunity lie in developing a robust synthetic playbook that allows for the predictable and high-yield installation of a wide variety of functional groups, thereby unlocking the full potential of this versatile scaffold.

Expanding the Scope of Applications in Emerging Fields

While pyrimido[5,4-d]pyrimidine derivatives have been extensively studied for their therapeutic potential, future research is set to expand their application into new and emerging fields. The inherent properties of the fused heterocyclic ring system make it an attractive candidate for various advanced applications.

Current and emerging application areas include:

Medicinal Chemistry: The scaffold is a cornerstone in the development of agents for a wide range of diseases. Derivatives have shown promise as anticancer, antiviral, anti-inflammatory, antitrypanosomal, and antileishmanial agents. nih.govontosight.aimdpi.comnih.gov Recent research has also identified them as potent GPR119 agonists for the potential treatment of type 2 diabetes. nih.govresearchgate.net

Materials Science: The nitrogen-rich, conjugated structure of the pyrimido[5,4-d]pyrimidine core is suitable for applications in materials science. For instance, the conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine has produced a novel high-energy binary compound (C₆N₁₆), highlighting its potential in the field of energetic materials. rsc.org

Chemosensors and Dyes: The spectroscopic properties of the scaffold could be exploited for the development of fluorescent probes or chemosensors for detecting specific ions or molecules. researchgate.net

The continued exploration of this versatile chemical entity is expected to yield novel compounds with significant impact across multiple scientific disciplines, from treating neglected tropical diseases to developing next-generation materials. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,8-Trichloropyrimido[5,4-d]pyrimidine?

  • Methodological Answer : The compound is synthesized via chlorination of precursor pyrimido[5,4-d]pyrimidine derivatives. For example, Nakashima and Akiyama chlorinated 1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione (216) using phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₄S₁₀), followed by nucleophilic substitution with amines to introduce substituents . Alternative routes include tandem reactions for 4,8-disubstituted derivatives, as demonstrated by Rocha et al. (2023), which combine cyclization and substitution steps in a single reaction sequence .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 2.27 ppm for methyl groups in substituted analogs ).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₆HCl₃N₄, MW 248.46 g/mol) .
  • X-ray Crystallography : Resolve regioselectivity in substitution reactions, though no crystallographic data is provided in the evidence.

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution reactions at the 2-, 4-, and 8-positions?

  • Methodological Answer : Regioselectivity depends on:

  • Reaction Conditions : Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution (SNAr) at electron-deficient positions.
  • Leaving Group Reactivity : Chlorine at the 8-position is less reactive than 2- and 4-positions due to steric and electronic effects, requiring harsher conditions (e.g., elevated temperatures) .
  • Amine Basicity : Primary amines preferentially substitute at the 4-position, while bulkier secondary amines target the 2-position .
    • Data Analysis : El-Araby et al. (2004) achieved diverse substitution patterns via solid-phase SNAr reactions, yielding 50–80% for trisubstituted derivatives .

Q. What strategies address contradictions in reported reaction yields for substituted derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Solvent Effects : Higher yields in DMSO (75–90%) vs. THF (60–75%) due to improved solubility of intermediates .
  • Catalyst Use : Transition metals (e.g., Pd) or phase-transfer catalysts can enhance reactivity but may introduce impurities.
  • Comparative Analysis :
Substituent Position Reactants/Conditions Yield (%) Reference
2,4,8-TrichloroPOCl₃, various amines60–85
4,8-DisubstitutedTandem reaction75–90
Solid-phase synthesisSNAr reactions50–80

Q. How is this compound applied in kinase inhibitor development?

  • Methodological Answer : The scaffold serves as a core structure for kinase inhibitors. For example:

  • Enzyme Assays : Substituted derivatives (e.g., N4-aryl-pyrrolo[2,3-d]pyrimidines) are screened against receptor tyrosine kinases using competitive binding assays .
  • Structure-Activity Relationship (SAR) : Introducing methyl or chloro groups at the 2-position enhances inhibitory activity (IC₅₀ < 100 nM in select analogs) .

Data Contradiction and Optimization

Q. Why do substitution reactions at the 8-position show lower yields compared to 2- and 4-positions?

  • Methodological Answer : Steric hindrance and electronic deactivation reduce reactivity at the 8-position. Nakashima and Akiyama (2019) reported that substituting the 8-chloro group requires prolonged heating (24–48 hours) and excess amine (5–10 eq.) to achieve >60% yields . Computational modeling (e.g., DFT calculations) can predict reactive sites and guide optimization .

Biological Activity Assessment

Q. What in vitro assays are used to evaluate the antimicrobial potential of substituted derivatives?

  • Methodological Answer :

  • Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Antifungal Activity : Broth microdilution assays (CLSI M38-A2 protocol) for C. albicans .
  • Mechanistic Studies : Time-kill curves and membrane permeability assays (e.g., SYTOX Green uptake) to assess mode of action .

Synthetic Methodology Advancements

Q. How does solid-phase synthesis improve diversity in pyrimido[5,4-d]pyrimidine libraries?

  • Methodological Answer : El-Araby et al. (2004) immobilized intermediates on Wang resin, enabling sequential SNAr reactions with amines, thiols, or alcohols. This approach reduces purification steps and achieves >50 derivatives with 70–85% purity after cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.